2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one
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Description
The compound belongs to a class of chemicals that have been the subject of various synthetic methodologies due to their potential pharmaceutical relevance. Its structure suggests it may be involved in interactions with biological targets, leading to a variety of biological activities.
Synthesis Analysis
The synthesis of related compounds involves the condensation of ketones, aldehydes, and urea or thiourea in the presence of sodium tertiary butoxide, utilizing solventless microwave irradiation (MWI) processes as well as conventional processes. This method suggests a possible pathway for synthesizing compounds with similar backbones, including the targeted compound (Phucho et al., 2010).
Molecular Structure Analysis
The structural elucidation of similar compounds is based on a combination of elemental analysis, Mass, H NMR, C NMR, and IR spectral data, which provides a comprehensive understanding of the molecular framework and functional groups present in these complex molecules (Rana et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from related research, where indenopyrazoles, synthesized from corresponding indanones and phenyl isothiocyanates, showed promising antiproliferative activity, suggesting that similar compounds could exhibit reactivity towards tubulin polymerization inhibition (Minegishi et al., 2015).
Physical Properties Analysis
Although specific data on the physical properties of this compound are not directly available, related compounds' synthesis and analysis suggest methodologies for determining such properties. These include melting point determination, solubility testing, and thermal stability assessment, which are critical for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be assessed through studies involving the synthesis and modification of related compounds. For instance, studies on the synthesis and antimicrobial screening of thiazolidinone derivatives offer insights into the chemical behavior and potential biological activities of structurally similar compounds (Rana et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-4,5-dihydro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-15-9-8-14(27-2)10-17(15)23-19(21-12)25-20-22-16(11-18(26)24-20)13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3,(H2,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSPKYYHJNVAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)NC3=NC(CC(=O)N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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